Dchaps
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Overview
Description
Dchaps, also known as 2,5-dichloro hydroquinone ascorbate, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
Mechanism Of Action
Dchaps exerts its antioxidant and anti-inflammatory effects through several mechanisms. It has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, Dchaps has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical And Physiological Effects
Dchaps has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, Dchaps has been shown to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Advantages And Limitations For Lab Experiments
One advantage of using Dchaps in lab experiments is its stability. Unlike other antioxidants, such as ascorbic acid, Dchaps is not easily oxidized and can remain stable for extended periods of time. Additionally, Dchaps has low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of using Dchaps is its relatively high cost compared to other antioxidants.
Future Directions
There are several future directions for research on Dchaps. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of Dchaps in human trials. Finally, the development of novel formulations and delivery methods for Dchaps may enhance its therapeutic potential.
In conclusion, Dchaps is a synthetic compound that has shown promise as an antioxidant and anti-inflammatory agent. Its stability and low toxicity make it a useful tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Dchaps is synthesized through the reaction between Dchaps hydroquinone and ascorbic acid. The reaction is carried out in the presence of a catalyst, typically a strong acid such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in water.
Scientific Research Applications
Dchaps has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress and inflammation in various cell and animal models. Additionally, Dchaps has been investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
CAS RN |
106679-03-2 |
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Product Name |
Dchaps |
Molecular Formula |
C32H58N2O6S |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1 |
InChI Key |
ZQDSFVARABYERY-HJSAWXBPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
synonyms |
3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane DCHAPS DCHAPS sulfonate |
Origin of Product |
United States |
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